molecular formula C7H16S B1201368 2-Heptanethiol CAS No. 628-00-2

2-Heptanethiol

Cat. No.: B1201368
CAS No.: 628-00-2
M. Wt: 132.27 g/mol
InChI Key: DAZNOIJJVKASGS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptanethiol can be synthesized from enantiopure 2-heptanol through a series of chemical reactions. The synthetic route involves the tosylation of 2-heptanol, followed by thioacetylation and reduction to yield the target thiol enantiomers . The reaction conditions typically involve the use of tosyl chloride and a base for the tosylation step, thioacetic acid for the thioacetylation step, and a reducing agent such as lithium aluminum hydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions as described above are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Heptanethiol undergoes various types of chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents under mild conditions.

    Substitution: Various nucleophiles under appropriate conditions, depending on the desired substitution product.

Major Products Formed

    Oxidation: Disulfides (e.g., 2-heptanedisulfide).

    Reduction: Thiols (e.g., this compound from disulfides).

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Heptanethiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form disulfide bonds with other thiol-containing molecules. This reactivity is crucial in many biological processes, including enzyme function and redox regulation. The pungent odor of this compound is due to its ability to bind to olfactory receptors, triggering a sensory response .

Comparison with Similar Compounds

Similar Compounds

    1-Heptanethiol: Similar structure but with the thiol group attached to the first carbon atom.

    3-Heptanethiol: Similar structure but with the thiol group attached to the third carbon atom.

    2-Methyl-2-propanethiol: Similar thiol group but with a different alkyl chain structure.

Uniqueness

2-Heptanethiol is unique due to its specific position of the thiol group on the second carbon atom, which influences its chemical reactivity and odor profile. This positional isomerism results in different physical and chemical properties compared to its isomers, making it distinct in its applications and effects .

Properties

IUPAC Name

heptane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNOIJJVKASGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978461
Record name Heptane-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Pungent, sulfureous odour
Record name 2-Heptanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 2-Heptanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.839-0.844
Record name 2-Heptanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

628-00-2
Record name 2-Heptanethiol
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Record name 2-Heptanethiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Heptanethiol
Source European Chemicals Agency (ECHA)
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Record name 2-HEPTANETHIOL
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Record name 2-Heptanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032303
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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